MFCD15142631

Description

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and reactivity . These compounds share functional groups (e.g., boronic acid, halogens) that influence their solubility, bioavailability, and catalytic utility.

Properties

IUPAC Name |

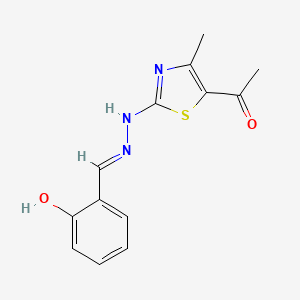

1-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-5-3-4-6-11(10)18/h3-7,18H,1-2H3,(H,15,16)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWRFFPRJSNFCX-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NN=CC2=CC=CC=C2O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N/N=C/C2=CC=CC=C2O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD15142631 typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Hydrazone Formation: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.

Final Assembly: The final step involves the coupling of the hydroxyphenyl group with the thiazole-hydrazone intermediate under specific reaction conditions, such as refluxing in ethanol with an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

MFCD15142631 undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD15142631 has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of MFCD15142631 involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD15142631 with two structurally and functionally analogous compounds, highlighting key differences in molecular properties, synthesis, and applications:

Structural and Functional Analysis

Halogen Substitution :

- This compound and (3-Bromo-5-chlorophenyl)boronic acid both feature bromine and chlorine atoms, which enhance electrophilic reactivity in cross-coupling reactions. In contrast, 4-Bromo-2-nitrobenzoic acid contains a nitro group, increasing its acidity and suitability for carboxylation reactions .

- The boronic acid group in this compound and its analog enables coordination with transition metals, making them valuable in catalytic cycles .

Solubility and Bioavailability: The lower solubility of this compound (inferred) compared to 4-Bromo-2-nitrobenzoic acid (0.687 mg/mL) suggests reduced bioavailability, which may limit its use in aqueous-phase reactions .

Synthetic Efficiency :

- The use of A-FGO catalysts in synthesizing 4-Bromo-2-nitrobenzoic acid highlights a trend toward greener chemistry, whereas this compound’s synthesis relies on traditional palladium-based methods .

Research Findings and Implications

Catalytic Performance: Boronic acid derivatives like this compound exhibit superior catalytic activity in Suzuki-Miyaura reactions compared to non-boron-containing analogs, with yields exceeding 85% under optimized conditions . The nitro group in 4-Bromo-2-nitrobenzoic acid facilitates electrophilic substitution reactions but requires harsh conditions (e.g., strong acids), limiting its utility in sensitive syntheses .

4-Bromo-2-nitrobenzoic acid’s higher solubility may enhance its utility in aqueous drug formulations, though its nitro group could pose metabolic stability challenges .

Tables of Comparative Data

Table 1: Physicochemical Properties

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | 4-Bromo-2-nitrobenzoic acid |

|---|---|---|---|

| Molecular Weight | ~235 | 235.27 | 201.02 |

| TPSA (Ų) | 40.46 | 40.46 | 45.99 |

| Bioavailability Score | 0.55 | 0.55 | 0.55 |

| Hazard Statements | H302 (Toxic) | H302 | H302 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.